2-Bromocrotonaldehyde
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Overview
Description
2-Bromocrotonaldehyde is an organic compound with the molecular formula C4H5BrO It is a brominated derivative of crotonaldehyde, characterized by the presence of a bromine atom at the second carbon of the crotonaldehyde structure
Mechanism of Action
Target of Action
It’s known that aldehydes can interact with various biological molecules, including proteins and dna, potentially altering their function .
Mode of Action
Aldehydes, in general, can form covalent bonds with nucleophilic sites in proteins and nucleic acids, which can lead to alterations in their structure and function .
Biochemical Pathways
Aldehydes can participate in various biochemical reactions, including oxidation-reduction reactions and the formation of Schiff bases .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2-Bromocrotonaldehyde are not well-studied. As a small molecule, it’s likely to be absorbed and distributed throughout the body. Aldehydes can be metabolized by enzymes such as aldehyde dehydrogenases, and excreted via renal or hepatic routes .
Result of Action
Aldehydes can cause protein dysfunction and dna damage, which can lead to cellular toxicity .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the reactivity of aldehydes can be influenced by the pH of the environment .
Biochemical Analysis
Biochemical Properties
It is known that aldehydes can interact with various biomolecules, including enzymes and proteins, through covalent bonding . The nature of these interactions often involves the formation of Schiff bases, which can alter the function of the interacting biomolecule .
Molecular Mechanism
Aldehydes can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression
Temporal Effects in Laboratory Settings
Studies on the stability, degradation, and long-term effects on cellular function of this compound are currently lacking .
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of 2-Bromocrotonaldehyde in animal models . Future studies should investigate the threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized .
Transport and Distribution
Future studies should investigate any transporters or binding proteins that interact with this compound, as well as any effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromocrotonaldehyde can be synthesized through the bromination of crotonaldehyde. The reaction typically involves the addition of bromine to crotonaldehyde in an inert solvent such as carbon tetrachloride or chloroform. The reaction is carried out at low temperatures to control the addition and prevent over-bromination. The general reaction is as follows: [ \text{CH}_3\text{CH=CHCHO} + \text{Br}_2 \rightarrow \text{CH}_3\text{CHBrCHCHO} + \text{HBr} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Bromocrotonaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-bromocrotonic acid.
Reduction: Reduction of this compound can yield 2-bromocrotonol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: 2-Bromocrotonic acid.
Reduction: 2-Bromocrotonol.
Substitution: Various substituted crotonaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromocrotonaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a reagent in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Crotonaldehyde: The parent compound without the bromine atom.
2-Chlorocrotonaldehyde: A chlorinated analog.
2-Iodocrotonaldehyde: An iodinated analog.
Uniqueness: 2-Bromocrotonaldehyde is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom enhances the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions.
Properties
IUPAC Name |
(Z)-2-bromobut-2-enal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrO/c1-2-4(5)3-6/h2-3H,1H3/b4-2- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZLVLCBCZGSSH-RQOWECAXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C=O)\Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24247-53-8, 33718-99-9 |
Source
|
Record name | Crotonaldehyde, 2-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024247538 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Butanol, 2-bromo-, (Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033718999 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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